6-Methylquinoline-2-carbaldehyde
Overview
Description
6-Methylquinoline-2-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C11H9NO. It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound. This compound is of significant interest due to its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylquinoline-2-carbaldehyde can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with aldehydes under acidic conditions. For instance, the reaction of 2-methyl aniline with formylating agents can yield this compound .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as those using palladium or copper catalysts, are frequently utilized. Additionally, green chemistry approaches, including microwave-assisted synthesis and solvent-free conditions, are gaining popularity due to their environmental benefits .
Chemical Reactions Analysis
Types of Reactions: 6-Methylquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-2-carboxylic acid.
Reduction: Reduction reactions can convert it into 6-methylquinoline-2-methanol.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products:
Oxidation: Quinoline-2-carboxylic acid.
Reduction: 6-Methylquinoline-2-methanol.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
6-Methylquinoline-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of fluorescent probes for biological imaging.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methylquinoline-2-carbaldehyde involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, affecting their function. For instance, it may inhibit enzymes involved in DNA replication, leading to antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Quinoline: The parent compound, which lacks the methyl and aldehyde groups.
2-Methylquinoline: Similar structure but without the aldehyde group.
Quinoline-2-carbaldehyde: Lacks the methyl group at the 6-position.
Uniqueness: 6-Methylquinoline-2-carbaldehyde is unique due to the presence of both the methyl group at the 6-position and the aldehyde group at the 2-position. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-methylquinoline-2-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c1-8-2-5-11-9(6-8)3-4-10(7-13)12-11/h2-7H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPDFTQLJHLWBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701295724 | |
Record name | 6-Methyl-2-quinolinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701295724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38462-78-1 | |
Record name | 6-Methyl-2-quinolinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38462-78-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-2-quinolinecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701295724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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